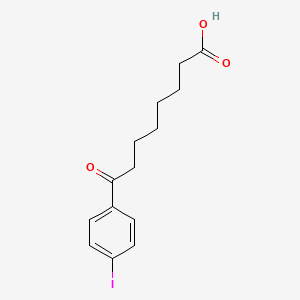

8-(4-iodophenyl)-8-octanoic acid

Übersicht

Beschreibung

8-(4-Iodophenyl)-8-octanoic acid is an organic compound characterized by the presence of an iodophenyl group attached to an octanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-iodophenyl)-8-octanoic acid typically involves the iodination of a phenyl group followed by the attachment of an octanoic acid chain. One common method involves the use of 4-iodophenol as a starting material, which undergoes a series of reactions to introduce the octanoic acid moiety. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

8-(4-Iodophenyl)-8-octanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.

Substitution: The iodine atom in the phenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-(4-Iodophenyl)-8-octanoic acid is being investigated for its potential therapeutic effects:

- PPAR Activation : The compound has been noted for its ability to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are crucial in lipid metabolism and energy homeostasis. This activation suggests a potential role in managing metabolic disorders such as obesity and diabetes .

- Inhibition of Enzymatic Activity : Similar compounds have shown promise in inhibiting enzymes involved in fatty acid metabolism, which could lead to beneficial alterations in lipid profiles for conditions like dyslipidemia .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound on various cell lines:

| Study Reference | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| U-87 MG | 10 µM | Significant reduction in tumor growth | |

| HepG2 | 50 µM | Decreased lipid accumulation | |

| C2C12 | 25 µM | Enhanced glucose uptake |

These findings indicate that the compound can exert anti-tumor effects and modulate lipid metabolism effectively .

In Vivo Studies

In vivo experiments further elucidate the compound's biological activity:

- Tumor Growth Inhibition : In mouse models bearing U-87 MG tumors, administration of this compound resulted in a significant decrease in tumor size compared to control groups. This effect seems to involve both direct cytotoxicity against tumor cells and modulation of metabolic pathways .

- Metabolic Effects : In diabetic mice studies, treatment with the compound improved insulin sensitivity and reduced blood glucose levels, indicating potential therapeutic applications for metabolic syndrome .

Case Study on Tumor Growth

A study involving U-87 MG tumor-bearing mice demonstrated that treatment with this compound led to a significant reduction in tumor size. The mechanism involved both direct effects on tumor cells and systemic metabolic modulation.

Metabolic Syndrome Management

Another case study highlighted the compound's ability to enhance insulin sensitivity in diabetic mice, suggesting its potential as a therapeutic agent for managing metabolic disorders.

Industrial Applications

Beyond its biological implications, this compound serves as a valuable building block in organic synthesis. It is utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for developing complex molecules through coupling reactions .

Wirkmechanismus

The mechanism of action of 8-(4-iodophenyl)-8-octanoic acid involves its interaction with molecular targets through its iodophenyl group. This interaction can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biologische Aktivität

8-(4-Iodophenyl)-8-octanoic acid, also known by its chemical name and CAS number 898790-98-2, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its interactions at the molecular level, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19I O2. Its structure consists of an octanoic acid backbone with a para-iodophenyl group attached, which may influence its biological interactions through mechanisms such as receptor binding and enzyme inhibition.

Research indicates that this compound may interact with various biological systems, particularly in the context of metabolic pathways:

- PPAR Activation : This compound has been noted for its potential role in activating peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARs are critical regulators of lipid metabolism and energy homeostasis, suggesting that this compound could influence metabolic disorders such as obesity and diabetes .

- Inhibition of Enzymatic Activity : Studies have suggested that similar compounds can inhibit certain enzymes involved in fatty acid metabolism. This inhibition might lead to altered lipid profiles and could be beneficial in conditions characterized by dyslipidemia .

In Vitro Studies

A series of in vitro studies have evaluated the effects of this compound on various cell lines:

| Study Reference | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| U-87 MG | 10 µM | Significant reduction in tumor growth | |

| HepG2 | 50 µM | Decreased lipid accumulation | |

| C2C12 | 25 µM | Enhanced glucose uptake |

These studies indicate that the compound can exert anti-tumor effects and modulate lipid metabolism.

In Vivo Studies

In vivo experiments have further elucidated the biological activity of this compound:

- Tumor Growth Inhibition : In a mouse model bearing U-87 MG tumors, administration of this compound resulted in a significant decrease in tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of systemic metabolic pathways .

- Metabolic Effects : In a study involving diabetic mice, treatment with this compound improved insulin sensitivity and reduced blood glucose levels, highlighting its potential as a therapeutic agent for metabolic syndrome .

Case Studies

- Case Study on Tumor Growth :

- Metabolic Syndrome Management :

Eigenschaften

IUPAC Name |

8-(4-iodophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYVFLJPVCGUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645404 | |

| Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-98-2 | |

| Record name | 8-(4-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.